molecular formula C25H21N5O3S B2600042 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1115564-76-5

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No.: B2600042
CAS No.: 1115564-76-5
M. Wt: 471.54
InChI Key: DRSLSZRYZTURNR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes:

  • A benzamide core substituted with a 1H-imidazole ring at the 3-position.
  • A thioether-linked 2-((4-cyanophenyl)amino)-2-oxoethyl side chain on the imidazole.
  • A 5-methylfuran-2-ylmethyl group as the N-substituent.

The 4-cyanophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the furan methyl substituent could influence metabolic stability .

Properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-17-5-10-22(33-17)15-28-24(32)19-3-2-4-21(13-19)30-12-11-27-25(30)34-16-23(31)29-20-8-6-18(14-26)7-9-20/h2-13H,15-16H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLSZRYZTURNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation:

    Amide Bond Formation: The benzamide moiety is typically introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Furan Ring Introduction: The furan ring can be incorporated through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several significant structural components that contribute to its biological activity:

  • Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in many drugs.
  • Benzamide Moiety : Often associated with diverse biological activities, including anti-inflammatory and analgesic effects.
  • Thioether Linkage : This functional group is crucial for enhancing the compound's reactivity and interaction with biological targets.
  • Cyanophenyl Group : This moiety is linked to antimicrobial properties.

The molecular formula of this compound is C24H19N5O2S\text{C}_{24}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}, with a molecular weight of approximately 473.6 g/mol.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 Value (µM) Study Reference
Panc-1 (pancreatic cancer)2.3
MCF-7 (breast cancer)5
HT-29 (colon cancer)Not specified

These results suggest that the compound can effectively inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several critical enzymes:

  • Phosphoinositide 3-Kinases (PI3K) : Important in cell signaling pathways related to growth and survival. Similar compounds have shown selective inhibition of class II PI3K isoforms, which may be relevant for therapeutic applications in cancer treatment.
  • Carbonic Anhydrase (CA) : Imidazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumorigenesis. The compound's structural motifs may enhance its selectivity against these targets.

Case Studies

Several studies have explored the biological activity and potential applications of compounds structurally related to 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide:

Study Compound Target IC50 Value Cell Line
Congiu et al. (2021)Imidazole derivativeshCA IX5 µMMCF-7
Study on PI3K inhibitorsVarious derivativesPI3K-C2α10 µMN/A
Antiproliferative studyRelated imidazolesVarious cancers2.3 µM (best)Panc-1

These studies highlight the potential of this compound as a lead structure for developing new anticancer agents.

Structure–Activity Relationship (SAR)

The efficacy of this compound appears to be influenced by:

  • The presence of specific functional groups (e.g., thioether, imidazole).
  • The hydrophobicity and electronic properties of substituents on the aromatic rings.

These factors are critical in determining the compound's interaction with target enzymes and cellular receptors.

Mechanism of Action

The mechanism of action of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring could coordinate with metal ions in enzymes, while the benzamide moiety might interact with protein binding sites.

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Cores

  • The target compound’s imidazole ring (smaller, less aromatic) may confer higher metabolic lability but better solubility than benzimidazole-containing analogues (e.g., W1, 9c) .
  • Benzimidazole derivatives (e.g., W1) show stronger π-π stacking with protein targets, enhancing anticancer activity .

Substituent Effects

  • Electron-Withdrawing Groups: The target’s 4-cyanophenyl group (moderate electron withdrawal) contrasts with W1’s 2,4-dinitrophenyl (strong electron withdrawal), which may reduce off-target reactivity .

Thioether Linkages

  • All compared compounds retain the thioether motif, critical for disulfide bond mimicry and redox-mediated interactions. The target’s ethylene spacer (CH₂-S-CH₂) provides flexibility, whereas W1’s acetamido spacer (NHCO-S-CH₂) rigidifies the structure .

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: W1’s benzimidazole-thioacetamido scaffold inhibits E. coli (MIC = 8 μg/mL) by disrupting DNA gyrase, suggesting the target compound could share similar mechanisms .
  • Enzyme Inhibition : Compound 9c’s α-glucosidase inhibition (IC₅₀ = 10.3 μM) highlights the role of bromophenyl-thiazole in enzyme active-site binding, a feature absent in the target compound .
  • Structural Limitations : The lack of a nitro or dinitro group in the target compound may reduce cytotoxicity compared to W1 but improve safety profiles .

Biological Activity

The compound 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its structure includes a benzamide moiety, an imidazole ring, and a thioether linkage, which may interact with various biological targets. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C24H19N5O2S2C_{24}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of approximately 473.57 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.

Structural Feature Description
Benzamide Moiety Involved in receptor binding and enzyme inhibition.
Imidazole Ring Known for diverse biological activities including antimicrobial and anticancer properties.
Thioether Linkage May enhance lipophilicity and cellular uptake.

Anticancer Potential

Preliminary studies suggest that the compound exhibits significant biological activities, particularly as an inhibitor of proteins involved in cancer cell proliferation. Compounds with similar imidazole structures have shown promise in targeting various cancer cells, indicating that this compound could have similar effects. For instance, imidazole derivatives are known for their anticancer properties due to their ability to modulate cellular pathways and induce apoptosis in malignant cells .

Antimicrobial Activity

Research indicates that imidazole-containing compounds often exhibit antibacterial properties. A study evaluating derivatives of imidazole against Staphylococcus aureus and Escherichia coli demonstrated notable antimicrobial activity, suggesting that our compound may also possess similar effects .

Organism Zone of Inhibition (mm)
E. coli15
S. aureus18
Bacillus subtilis20

Anti-inflammatory Effects

The presence of multiple active moieties in this compound suggests potential anti-inflammatory effects. Imidazole derivatives have been documented to exhibit anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

While specific mechanisms for this compound remain largely uncharacterized, the presence of functional groups such as the cyanophenyl and imidazole suggests interactions with biological receptors or enzymes involved in key signaling pathways. Interaction studies using techniques like molecular docking and surface plasmon resonance could elucidate these mechanisms further.

Case Studies and Research Findings

  • Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their biological activities, revealing significant anticancer and antimicrobial properties across several compounds .
  • Structure-Activity Relationship (SAR) : Research on similar compounds indicates that modifications to the imidazole ring can enhance biological activity, supporting the need for further SAR studies on this specific compound to optimize its efficacy.
  • Clinical Relevance : Compounds structurally related to our target have been explored for their potential in drug development against diseases such as cancer and bacterial infections, emphasizing the importance of continued research into their therapeutic applications .

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